molecular formula C13H14 B1605182 1,4,6-Trimethylnaphthalene CAS No. 2131-42-2

1,4,6-Trimethylnaphthalene

Cat. No. B1605182
CAS RN: 2131-42-2
M. Wt: 170.25 g/mol
InChI Key: VGKRZAKNKJAKDN-UHFFFAOYSA-N
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Description

1,4,6-Trimethylnaphthalene is a chemical compound with the molecular formula C₁₃H₁₄ . It belongs to the naphthalene family and is characterized by three methyl groups attached to specific positions on the naphthalene ring. The compound exhibits interesting properties due to its unique substitution pattern.



Synthesis Analysis

The synthesis of 1,4,6-Trimethylnaphthalene involves various methods, including Friedel-Crafts alkylation or acylation of naphthalene using appropriate methylating agents. Researchers have explored both conventional and green chemistry approaches to achieve efficient synthesis. The choice of reaction conditions and catalysts significantly impacts the yield and selectivity of the product.



Molecular Structure Analysis

The compound’s molecular structure consists of a naphthalene core with three methyl groups positioned at the 1st, 4th, and 6th carbon atoms. These methyl substituents alter the electronic and steric properties of the molecule, affecting its reactivity and physical characteristics. Computational studies and spectroscopic techniques provide insights into the precise arrangement of atoms and bond angles.



Chemical Reactions Analysis


  • Substitution Reactions : The methyl groups make the compound susceptible to electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common transformations.

  • Oxidation and Reduction : Researchers have investigated the oxidation of 1,4,6-Trimethylnaphthalene to form various functionalized derivatives. Reduction processes yield dihydro derivatives.

  • Catalytic Transformations : Transition metal catalysts facilitate selective C-H activation and functionalization of the methyl groups.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately X°C (varies with crystal form).

  • Boiling Point : Around Y°C (dependent on pressure).

  • Solubility : Soluble in organic solvents like benzene, toluene, and chloroform.

  • Color and Odor : Typically colorless or pale yellow with a faint aromatic odor.


Scientific Research Applications

Conformational Deformability in Aromatic Systems

1,4,6-Trimethylnaphthalene (TMN) demonstrates interesting properties in the field of molecular physics, particularly in its conformational deformability. Studies have shown that 1,4,6-TMN has increased conformational deformability compared to naphthalene, which is significant in understanding the stability and behavior of aromatic systems. This property is determined through various computational methods including Hyperconjugation and Density Functional Theory (DFT) (Ostojić & Đorđević, 2012).

Exciplex Formation in Chemical Reactions

In the field of chemical reactions, TMN forms an exciplex with N,N-dimethylaniline (DMA). The study of this exciplex fluorescence in isooctane at various temperatures provides insights into the mechanisms of exciplex formation and its stability, which is significant for understanding complex chemical interactions and can be used in diagnostic visualization in various applications (Kim et al., 1997).

Synthesis and Rearrangement in Organic Chemistry

1,4,6-TMN is also relevant in the synthesis and rearrangement processes in organic chemistry. For instance, it has been used in synthesizing specific bicyclic phenols, illustrating its role in complex organic synthesis pathways. This area of research contributes to the broader understanding of chemical synthesis and rearrangement techniques (Davis & Forrest, 1967).

Role in Petroleum and Sedimentary Chemistry

In petroleum and sedimentary chemistry, TMN is a significant marker. Its presence and variations in crude oils and sediments provide insights into the source and maturity of these materials. For example, different isomers of TMN can indicate the type of organic matter and its maturity in sedimentary sequences, which is crucial for understanding geological processes and petroleum formation (Strachan et al., 1988).

Safety And Hazards


  • Toxicity : Limited toxicity data are available. Handle with care and follow safety protocols.

  • Flammability : The compound is flammable; avoid open flames.

  • Environmental Impact : Dispose of properly; consider environmental implications.


Future Directions


  • Functional Materials : Explore applications in organic semiconductors, light-emitting diodes, and solar cells.

  • Biological Studies : Investigate potential biological activities and interactions.

  • Green Synthesis : Develop sustainable synthetic routes.


Remember that this analysis is based on available literature, and ongoing research may reveal additional insights. For further details, consult relevant scientific papers12.


properties

IUPAC Name

1,4,6-trimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKRZAKNKJAKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175576
Record name 1,4,6-Trimethylnaphthalene
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6-Trimethylnaphthalene

CAS RN

2131-42-2
Record name 1,4,6-Trimethylnaphthalene
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Record name 1,4,6-Trimethylnaphthalene
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Record name 1,6-Trimethylnaphthalene
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Record name 1,4,6-Trimethylnaphthalene
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Record name 1,4,6-trimethylnaphthalene
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Record name 1,4,6-TRIMETHYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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